REACTION_CXSMILES
|
[CH:1]1[N:12]2[C:13]3[C:9]([C:10]4[CH2:16][CH2:15][CH2:14][C:11]=42)=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4][NH:3][CH:2]=1.B.C1COCC1>C(O)(C(F)(F)F)=O>[CH2:1]1[N:12]2[C:13]3[C:9]([CH:10]4[CH2:16][CH2:15][CH2:14][CH:11]42)=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4][NH:3][CH2:2]1 |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
CHCl3 (3 mL) and 1 N HCl (3 mL) were added
|
Type
|
CUSTOM
|
Details
|
before separating the two layers
|
Type
|
EXTRACTION
|
Details
|
then extracted with CHCl3 (3×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CNCC=2C=CC=C3C4C(N1C23)CCC4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[N:12]2[C:13]3[C:9]([C:10]4[CH2:16][CH2:15][CH2:14][C:11]=42)=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4][NH:3][CH:2]=1.B.C1COCC1>C(O)(C(F)(F)F)=O>[CH2:1]1[N:12]2[C:13]3[C:9]([CH:10]4[CH2:16][CH2:15][CH2:14][CH:11]42)=[CH:8][CH:7]=[CH:6][C:5]=3[CH2:4][NH:3][CH2:2]1 |f:1.2|
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
CHCl3 (3 mL) and 1 N HCl (3 mL) were added
|
Type
|
CUSTOM
|
Details
|
before separating the two layers
|
Type
|
EXTRACTION
|
Details
|
then extracted with CHCl3 (3×3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CNCC=2C=CC=C3C4C(N1C23)CCC4
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |